Triclabendazole sulfoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Triclabendazole sulfoxide HMDB0259183 metabocard

Introduction to Triclabendazole Sulfoxide

This compound (TCBZ-SO) is the key sulfoxide metabolite of triclabendazole, a benzimidazole derivative and the primary drug for treating human fascioliasis (liver fluke infection) [1] [2] [3]. It is believed to be more potent against the parasite than the parent drug itself [1] [2]. Its formation is a crucial step in the drug's activation, and it contributes significantly to the pharmacological effect and safety profile of triclabendazole-based treatments.

Quantitative Pharmacokinetic and Safety Profile

The table below summarizes key quantitative data for TCBZ-SO, which is essential for safety and risk assessment.

| Parameter | Value | Conditions / Notes | Source |

|---|---|---|---|

| Mean Peak Plasma Concentration (Cmax) | 38.6 μmol/L | Single 10 mg/kg oral TCBZ dose with a ~560-kcal meal [3] | [3] |

| Time to Cmax (Tmax) | 4 hours post-dose | Single 10 mg/kg oral TCBZ dose with a ~560-kcal meal [3] | [3] |

| Area Under Curve (AUC) | 386 μmol∙h/L | Single 10 mg/kg oral TCBZ dose with a ~560-kcal meal [3] | [3] |

| Plasma Protein Binding | 98.4% | Highly bound to human plasma proteins [3] | [3] |

| Plasma Elimination Half-Life (t1/2) | 14 hours | In humans [3] | [3] |

| Effect on Cardiac Repolarization (ΔΔQTcF) | 9.2 ms (Therapeutic) 21.7 ms (Supratherapeutic) | Peak mean placebo-corrected change from baseline. Upper 90% CI exceeded 10 ms, indicating an effect cannot be excluded [1] | [1] | | CYP2C9 Inhibition (IC50) | 1.95 μM | In vitro assessment using human liver microsomes [4] | [4] | | CYP2C8 Inhibition (IC50) | 8.95 μM | In vitro assessment using human liver microsomes [4] | [4] | | CYP1A2 Inhibition (IC50) | 4.19 μM | In vitro assessment using human liver microsomes [4] | [4] | | CYP2C19 Inhibition (IC50) | 0.22 μM | In vitro assessment using human liver microsomes [4] | [4] |

Metabolic Pathways and Experimental Insights

Metabolic Activation and Disposition

The metabolic pathway of triclabendazole to its active and inactive metabolites is a two-step oxidation process, as shown in the diagram below.

Metabolic pathway of triclabendazole, highlighting the key enzymes involved in the formation of its sulfoxide and sulfone metabolites [3].

Triclabendazole is rapidly absorbed and undergoes extensive first-pass metabolism. Based on in vitro studies, the primary enzyme responsible for the formation of TCBZ-SO is CYP1A2, with minor contributions from other CYPs and flavin-containing monooxygenase (FMO) [3]. TCBZ-SO is then further oxidized to triclabendazole sulfone (TCBZ-SO2), primarily by the CYP2C9 enzyme [3]. Both TCBZ-SO and TCBZ-SO2 are highly protein-bound in plasma (>98%), which extends their half-life and activity within the host [2] [3].

In Vitro CYP Inhibition Assessment

A critical aspect of the safety profile is the drug-drug interaction (DDI) potential. An in vitro DDI study assessed the inhibition potential of TCBZ-SO against major cytochrome P450 enzymes using human liver microsomes [4]. The key findings are:

- Primary Inhibition: TCBZ-SO demonstrated notable inhibition of CYP2C9 (IC50 = 1.95 μM) and CYP2C19 (IC50 = 0.22 μM) [4].

- Secondary Inhibition: It also inhibited CYP2C8 (IC50 = 8.95 μM) and CYP1A2 (IC50 = 4.19 μM) [4].

- Risk Assessment: These in vitro data suggest TCBZ-SO has the potential to act as a perpetrator in clinical DDIs, particularly with drugs that are substrates of CYP2C9 and CYP2C19. A proper clinical risk assessment strategy is required when TCBZ is co-administered with other medications [4].

Protocol for In Vitro CYP Inhibition Assay

For researchers needing to replicate or understand the basis of the DDI data, the core methodology is summarized below [4]:

- Incubation System: The test compounds (TCBZ, TCBZ-SO, TCBZ-SO2) were incubated with pooled mixed-gender human liver microsomes (HLM).

- Enzyme Activity Probes: The activity of specific CYP enzymes was measured using established probe substrates. For example, CYP1A2 activity was monitored by the conversion of phenacetin to acetaminophen.

- IC50 Determination: The concentration of the test compound that inhibits enzyme activity by 50% (IC50) was determined by monitoring the formation of specific metabolite markers for each CYP enzyme using an LC-MS-MS system.

Key Safety and Resistance Considerations

- Cardiac Repolarization (QTc Prolongation): A thorough QT study in healthy subjects found that therapeutic and supratherapeutic doses of triclabendazole resulted in a mean placebo-corrected change in QTcF (ΔΔQTcF) of up to 9.2 ms and 21.7 ms, respectively. As the upper confidence interval exceeded 10 ms, a clinically relevant effect on cardiac repolarization could not be excluded [1].

- Potential Mechanism of Resistance: Evidence suggests that the parasite Fasciola hepatica may detoxify TCBZ-SO. Proteomic studies show that Glutathione Transferase (GST) enzymes, particularly from the Mu class, are differentially expressed in flukes exposed to TCBZ-SO, which may contribute to a resistance mechanism [5]. Furthermore, resistant flukes have been shown to metabolize TCBZ-SO to the less active TCBZ-sulfone at a higher rate (on average 20% greater) than susceptible flukes [6].

References

- 1. Effects of triclabendazole and its metabolite exposure ... [pmc.ncbi.nlm.nih.gov]

- 2. Triclabendazole - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Triclabendazole: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or ... [pmc.ncbi.nlm.nih.gov]

- 5. role of Mu class in triclabendazole sulphoxide challenge ... [link.springer.com]

- 6. The comparative metabolism of triclabendazole sulphoxide ... [pubmed.ncbi.nlm.nih.gov]

Chemical and Pharmacological Profile

The table below summarizes the core technical data for triclabendazole sulfoxide:

| Property | Description |

|---|---|

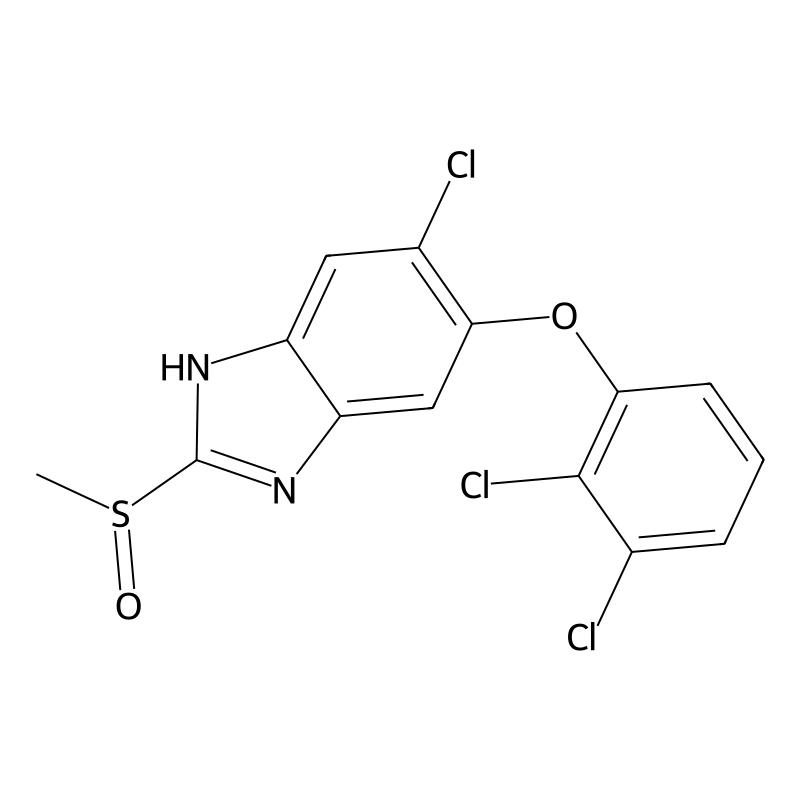

| IUPAC Name | 5-Chloro-6-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole [1] |

| Molecular Formula | C₁₄H₉Cl₃N₂O₂S [1] |

| Molecular Weight | 375.66 g/mol [1] |

| CAS Number | 100648-13-3 [2] [1] |

| Physical Form | White to off-white solid [1] |

| Solubility | Soluble in DMSO (100 mg/mL), ethanol, and acetone; water insoluble [1] |

| Mechanism of Action | Not fully elucidated; believed to involve disruption of microtubule formation by binding to beta-tubulin, leading to inhibition of protein synthesis and paralysis of the parasite [3] [4] |

| Primary Biological Role | Active metabolite of Triclabendazole; exhibits anti-parasite effects; inhibits membrane transporter ABCG2/BCRP [1] |

Key Experimental Protocols

Synthesis and Preparation

Multiple synthetic routes have been patented, focusing on efficiency and avoiding hazardous intermediates.

- Multi-step Synthesis from 1,2,3-Trichlorobenzene: One method avoids expensive and sensitizing 2,3-dichlorophenol. It involves several steps: condensation with 4,5-dichloro-2-nitroaniline, catalytic hydrogenation to a diamine, ring-closure with carbon disulfide to form a benzimidazole-thiol, methylation, and finally, oxidation of triclabendazole to the sulfoxide using hydrogen peroxide. This method reports yields up to 81.5% with purity >99% [5] [6].

- Direct Oxidation of Triclabendazole: A cleaner protocol oxidizes triclabendazole directly using hydrogen peroxide as an oxidant and vanadium pentoxide (V₂O₅) as a catalyst [7]. The reaction endpoint is controlled by adding sodium sulfite to decompose excess peroxide. The catalyst is removed by hot filtration, and the product is purified via recrystallization, achieving HPLC purity up to 98.8% [7].

In Vitro Assessment of Anti-Parasitic Efficacy

The following workflow is used to evaluate drug susceptibility in field isolates of Fasciola hepatica [4]:

This methodology helps identify resistance patterns and shows that susceptibility can be associated with geographic origin, season, and parasite morphometry [4].

Assessment of Developmental Toxicity

This compound's embryotoxic potential has been characterized using specific in vitro models:

| Assay | Protocol Summary | Key Findings |

|---|---|---|

| Zebrafish Embryo Test (ZFET) & Preimplantation Whole Embryo Culture (preWEC) | Exposure of zebrafish embryos or rodent embryos during the preimplantation stage to TCBZ-SO for 24 hours [2] [8]. | TCBZ-SO caused significant embryolethality at low concentrations (Lowest Observed Adverse Effect Level = 10 µM). No teratogenic effects were observed [2] [8]. |

| Postimplantation Whole Embryo Culture (postWEC) | Exposure of rodent embryos during the organogenesis period to TCBZ-SO [2]. | TCBZ-SO showed no teratogenic potential at concentrations relevant to human therapeutic exposure [2]. |

Pharmacokinetic and Toxicological Data

Understanding the disposition and safety of TCBZ-SO is critical for its application.

| Parameter | Findings | Context |

|---|---|---|

| Plasma Concentration (Cmax) | ~38.6 µM after a 10 mg/kg dose [9] [8] | The main circulating compound; much higher than the parent drug. |

| Protein Binding | 98.4% in human plasma [3] | High degree of binding. |

| Plasma Half-life | ~14 hours [3] | Longer half-life than the parent triclabendazole (~8 hrs). |

| Cardiac Safety (QTc Prolongation) | A supratherapeutic dose (10 mg/kg bid for 3 days) resulted in a mean placebo-corrected QTcF change of 21.7 ms [9]. | Effect on cardiac repolarization cannot be excluded at high doses [9] [3]. |

| Developmental Toxicity | Embryolethal in preimplantation embryos at 10 µM, but not teratogenic during organogenesis at clinically relevant concentrations [2] [8]. | Suggests stage-specific embryotoxicity. |

Research Applications and Implications

- Mechanism of Drug Resistance: TCBZ-SO is central to resistance studies. Proposed mechanisms in Fasciola hepatica include altered drug uptake/efflux, changes in drug metabolism, and mutations in the beta-tubulin target site [3] [4].

- Comparative Toxicology: Research shows TCBZ-SO has a different toxicological profile than other benzimidazoles like albendazole sulfoxide, being more embryotoxic but less teratogenic in vitro [2] [8].

- Pharmacokinetic Studies: As the active metabolite, monitoring TCBZ-SO levels in plasma and host tissues is essential for understanding efficacy and safety [9] [10].

Key Considerations for Researchers

When working with this compound, it is important to consider:

- Handling and Storage: It is for research use only and should typically be stored as a solid at -20°C. Stock solutions in DMSO should be used freshly prepared or stored at -80°C for short periods [1].

- Relevance of Experimental Models: The embryotoxicity findings highlight the importance of choosing appropriate in vitro models that can detect stage-specific effects [2].

- Clinical Correlation: While in vitro concentrations around 10 µM are embryotoxic, the clinical relevance for human pregnancy remains uncertain and requires careful risk-benefit analysis [2] [8].

References

- 1. This compound (TCBZ-SO) | Parasite Inhibitor [medchemexpress.com]

- 2. This compound Causes Stage-Dependent ... [journals.plos.org]

- 3. Triclabendazole: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. The Differences in the Susceptibility Patterns to ... [mdpi.com]

- 5. Method for preparing this compound [patents.google.com]

- 6. Novel veterinary drug this compound and ... [patents.google.com]

- 7. Preparation method of this compound [eureka.patsnap.com]

- 8. This compound causes stage-dependent ... [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of triclabendazole and its metabolite exposure ... [pmc.ncbi.nlm.nih.gov]

- 10. Time-course and accumulation of triclabendazole and its ... [sciencedirect.com]

Triclabendazole sulfoxide benzimidazole class anthelmintic

Drug Profile and Pharmacokinetics

Triclabendazole sulfoxide is the primary active metabolite of the anthelmintic drug Triclabendazole. It is a benzimidazole derivative effective against trematode parasites like Fasciola hepatica [1].

Table 1: Pharmacological and Chemical Profile of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₁₄H₉Cl₃N₂O₂S [2] |

| Molecular Weight | 375.66 g/mol [2] |

| Melting Point | 190–194 °C [2] |

| Solubility | Soluble in ethanol, acetone; water-insoluble [2] |

| Primary Target | Fasciola hepatica β-tubulin, disrupting microtubule polymerization [1]. |

| Key Metabolites | Formed from parent drug Triclabendazole; further metabolized to Triclabendazole sulfone (inactive) [3] [1]. |

| Protein Binding | High (>98%) in human plasma [3]. |

| Elimination Half-life | ~14 hours (sulfoxide metabolite) [3]. |

Table 2: Key Pharmacokinetic Parameters of Triclabendazole and its Metabolites Data based on a single 10 mg/kg oral dose of Triclabendazole administered with a high-fat meal to patients with fascioliasis [3]

| Compound | Cmax (μmol/L) | AUC (μmol·h/L) | Tmax (hours) | Half-life (hours) |

|---|---|---|---|---|

| Triclabendazole | 1.16 | 5.72 | 3-4 | ~8 |

| This compound | 38.6 | 386 | 3-4 | ~14 |

| Triclabendazole Sulfone | 2.29 | 30.5 | Not specified | ~11 |

Mechanism of Action and Experimental Insights

The efficacy of this compound involves specific binding to parasite structures and a potential resistance mechanism related to its metabolism.

Figure 1: Proposed Metabolic Activation and Mechanism of Action of this compound in Fasciola hepatica [3] [1] [4]

Key Experimental Findings on Drug Resistance

A 2004 comparative study investigated the metabolism of this compound in susceptible and resistant flukes [5].

- Objective: To determine if resistant Fasciola hepatica metabolize this compound differently than susceptible flukes.

- Methodology: Adult susceptible and resistant flukes were treated with this compound in vitro. Drug metabolism was monitored using High-Performance Liquid Chromatography (HPLC) to quantify the conversion of this compound to Triclabendazole sulfone [5].

- Key Result: Resistant flukes converted this compound to the inactive sulfone metabolite at a rate 20.29% higher on average than susceptible flukes [5]. This suggests enhanced metabolic inactivation is a mechanism of resistance.

A 2020 study provided evidence for another potential resistance mechanism, finding that flukes exposed to Triclabendazole and its metabolites released at least five times higher concentrations of extracellular vesicles (EVs) compared to controls. These EVs contained sequestered Triclabendazole and this compound, suggesting a role in removing the active drugs from the parasite's microenvironment [4].

Synthesis and Veterinary Application

A Chinese patent describes a synthesis method using 1,2,3-trichlorobenzene as a starting material to avoid expensive 2,3-dichlorophenol. The process involves condensation, hydrogenation, ring closure, methylation, and final oxidation to yield this compound with high purity [2].

In veterinary practice, this compound is administered orally. A recommended dose is 12 mg per kg of body weight for cattle, sheep, and goats [2]. A 2022 clinical trial in cattle confirmed that a single dose of Triclabendazole (12 mg/kg) resulted in 95.4% of cattle ceasing egg shedding at day 21 post-treatment, with an egg reduction rate of 99.8%, significantly outperforming albendazole [6].

References

- 1. Triclabendazole - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Method for preparing this compound [patents.google.com]

- 3. Triclabendazole: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Evidence of sequestration of triclabendazole and ... [nature.com]

- 5. The comparative metabolism of triclabendazole sulphoxide ... [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of triclabendazole and albendazole against ... [sciencedirect.com]

Triclabendazole sulfoxide solubility ethanol acetone

Solubility Profile of Triclabendazole Sulfoxide

The following table consolidates the available solubility information from the search results.

| Solvent | Solubility | Source / Context |

|---|---|---|

| Ethanol | Soluble | Patent description states it "is dissolved in ethanol and acetone" [1]. |

| Acetone | Soluble | Patent description states it "is dissolved in ethanol and acetone" [1]. |

| Water | Insoluble | Patent description states it "water insoluble" [1]. |

| Methanol | Slightly Soluble | Supplier data lists solubility as "Methanol (Slightly)" [2]. |

| Acetonitrile | Slightly Soluble | Supplier data lists solubility as "Acetonitrile (Slightly)" [2]. |

| DMSO | Soluble | Supplier product data sheet indicates solubility in DMSO [3]. |

Experimental Protocols and Pathways

While the search results do not contain detailed experimental protocols for solubility testing, they provide related methodologies and the compound's synthesis pathway.

Synthesis Pathway for this compound

One patent describes a multi-step synthesis starting from 1,2,3-trichlorobenzene, culminating in the oxidation of triclabendazole to form this compound [1]. The final step involves treating a reaction solution containing triclabendazole with hydrogen peroxide (5%-30%) at a low temperature (5°C–25°C) for 0.5 to 5 hours [1].

Synthesis pathway of this compound from a patented method [1].

Analytical Separation Protocol

Although not a solubility protocol, one study details a high-performance liquid chromatography (HPLC) method for simultaneous determination of triclabendazole and its metabolites (sulfoxide and sulphone) in bovine milk [4], which indicates the compound can be handled in acetonitrile solutions for analysis.

How to Proceed with Solubility Studies

Since the search results lack quantitative solubility data, you may need to determine this experimentally. Here is a suggested workflow:

General workflow for experimental determination of drug solubility.

- Preparation: Dissolve this compound in a suitable solvent like DMSO to create a stock solution [3].

- Shake-Flask Method: Add an excess of the compound to the solvent of interest (e.g., ethanol or acetone) and agitate at a constant temperature.

- Analysis: Use HPLC with UV detection for quantification [4]. The reported detection wavelength for this compound is 295 nm [4].

- Data Calculation: Determine the saturation concentration from the HPLC results to calculate the solubility in units like mg/mL or molarity.

References

Application Notes & Protocol: Synthesis of Triclabendazole Sulfoxide from 1,2,3-Trichlorobenzene

This protocol outlines a method suitable for large-scale industrial production of Triclabendazole sulfoxide, an anthelmintic veterinary drug. The key advantages of this route include the use of a cost-effective starting material, avoidance of sensitizing intermediates, high yield and purity, and reduced environmental impact [1].

Experimental Workflow

The synthesis is a linear sequence involving four key stages: Phenoxide Formation, Nitro Reduction & Cyclization, Methylation, and Sulfoxidation. The following diagram illustrates the complete pathway from starting material to final product.

Detailed Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

- Objective: Formation of the core ether linkage.

- Procedure:

- Charge a reactor with 1,2,3-trichlorobenzene and a 50-65% w/w aqueous solution of potassium hydroxide (KOH).

- Reflux the mixture for 6-7 hours. This step hydrolyzes 1,2,3-trichlorobenzene in situ to form 2,3-dichlorophenoxide salt.

- After reflux, add 4,5-bis-chloro-2-nitroaniline, xylene, and a catalytic amount of the phase-transfer catalyst tetrabutylammonium bromide (TBAB).

- Heat the reaction mixture to 120-180°C and maintain with stirring for 7-8 hours.

- Slowly cool the reaction mass to room temperature with stirring. A large amount of brown crystalline solid will separate.

- Filter the solid, wash with cold xylene, and then wash with water until the filtrate is neutral.

- Dry the solid under vacuum to obtain the intermediate 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline [1].

Step 2: Reduction and Cyclization to 5-Chloro-6-(2,3-dichlorophenoxy)-2-sulfydryl-benzoglyoxaline

- Objective: Reduce the nitro group and form the benzimidazole-thione ring.

- Procedure:

- Dissolve the nitroaniline intermediate from Step 1 in a 75-80% v/v ethanolic solution.

- Add a hydrogenation catalyst (Raney Nickel or Palladium on Carbon).

- Under an inert atmosphere, slowly add hydrazine hydrate as the hydrogen donor.

- Maintain the reaction temperature between 50-90°C until hydrogenation is complete. This reduces the nitro group to an amino group, forming a diamine.

- Filter the reaction mixture hot to remove the catalyst. Do not isolate the diamine intermediate.

- To the same pot, add potassium hydroxide (KOH) and carbon disulfide (CS₂).

- Heat the mixture to 60-80°C to affect ring-closure cyclization.

- After completion, isolate the product to obtain 5-Chloro-6-(2,3-dichlorophenoxy)-2-sulfydryl-benzoglyoxaline [1].

Step 3: Methylation to Triclabendazole

- Objective: Convert the thiol to a methylthio ether.

- Procedure:

- Charge the benzimidazole-thione intermediate from Step 2 into methanol.

- Add potassium hydroxide (KOH) and cool the mixture to 0-25°C.

- Slowly add methyl-sulfate while maintaining the low temperature.

- Stir the reaction mixture until completion, maintaining the temperature between 0-25°C.

- Upon completion, the reaction mixture contains Triclabendazole. Proceed to the next step without isolation. [1].

Step 4: Oxidation to this compound

- Objective: Selective oxidation of the sulfide to a sulfoxide.

- Procedure:

- To the reaction mixture containing Triclabendazole from Step 3, add dilute sulfuric acid to adjust the pH to 3-4.

- Slowly add a 5-30% w/w solution of hydrogen peroxide (H₂O₂).

- Maintain the reaction temperature between 5-25°C and stir for 0.5 to 5 hours.

- The product, This compound, will precipitate from the solution.

- Filter, wash, and dry the solid to obtain the final product with a reported purity of >99% [1].

Analytical Data and Reaction Conditions

The tables below summarize the key characteristics of the final product and the typical reaction conditions for the oxidation step.

Table 1: Characterization of this compound

| Property | Value / Description |

|---|---|

| CAS Number | 100648-13-3 [2] |

| Molecular Formula | C₁₄H₉Cl₃N₂O₂S [1] [2] |

| Molecular Weight | 375.66 g/mol [1] [2] |

| Appearance | White to off-white powder [1] [2] |

| Melting Point | ~189°C (dec.) / 190-194°C [1] [2] |

| Solubility | Soluble in ethanol, acetone, DMSO; water insoluble [1] [2] |

Table 2: Key Reaction Conditions for Sulfoxidation (Step 4)

| Parameter | Condition |

|---|---|

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂), 5-30% [1] |

| Temperature | 5 - 25 °C [1] |

| Reaction Time | 0.5 - 5 hours [1] |

| Reaction pH | 3 - 4 (acidic) [1] |

| Reported Yield | 81.5% (overall process) [1] |

| Reported Purity | > 99% [1] |

Critical Analysis for Industrial Application

- Process Advantages: This synthetic route is designed for industrial scale-up. It avoids the use of expensive and sensitizing 2,3-dichlorophenol [1]. The catalytic hydrogenation in Step 2 is more environmentally friendly than iron powder reduction methods that generate iron mud [1] [3]. The telescoping of steps (reduction-cyclization and methylation-sulfoxidation) reduces the number of isolation steps, improving overall yield and efficiency [1].

- Impurity Control: A critical aspect of the final oxidation is controlling over-oxidation to the sulfone. The reported protocol using mild conditions (low temperature and dilute peroxide) effectively suppresses this, resulting in a sulfone impurity content of less than 0.1% [1].

- Pharmacological Relevance: this compound is not just a synthetic target; it is the primary pharmacologically active metabolite of Triclabendazole in vivo. It demonstrates superior bioavailability and is directly responsible for the anthelmintic effect against liver flukes, with a faster onset of action than the parent drug [1] [4].

Key Considerations for Researchers

- Safety: Carbon disulfide (CS₂) and methyl-sulfate are highly toxic and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Hydrazine hydrate is also toxic and a suspected carcinogen.

- Optimization: While this protocol provides a robust framework, researchers should optimize parameters like catalyst loading, equivalents of reagents, and crystallization conditions for their specific equipment and desired throughput.

- Analysis: The identity and purity of intermediates and the final product should be confirmed using standard analytical techniques (HPLC, TLC, NMR, MS) [5].

References

- 1. CN103319417B - Method for preparing this compound [patents.google.com]

- 2. | 100648-13- this compound 3 [chemicalbook.com]

- 3. Triclabendazole | New Drug Approvals [newdrugapprovals.org]

- 4. Triclabendazole Biotransformation and Comparative ... [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous analysis of the of levamisole ... [pmc.ncbi.nlm.nih.gov]

HPLC Analytical Methods for Triclabendazole Sulfoxide: Application Notes and Protocols

Introduction

Triclabendazole sulfoxide (TCBZ-SO) is the primary metabolite of the anthelmintic drug triclabendazole, belonging to the benzimidazole class of compounds. It demonstrates significant efficacy against both mature and immature stages of Fasciola hepatica and Fasciola gigantica in various ruminant species [1]. The development of robust HPLC analytical methods for TCBZ-SO is essential for pharmaceutical analysis, residue monitoring in food products, and pharmacokinetic studies. These application notes provide detailed methodologies for the analysis of TCBZ-SO across different matrices and applications.

Physicochemical Properties of this compound

TCBZ-SO (CAS RN: 100648-13-3) has the molecular formula C~14~H~9~Cl~3~N~2~O~2~S and a molecular weight of 375.66 g/mol [2]. It is described as a white to slightly brown crystalline powder with a melting point of approximately 189°C (with decomposition) [2]. The compound is also known by its chemical name: 5-Chloro-6-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole [2] [1].

HPLC Analytical Methods

Chiral Separation of Enantiomers

Direct HPLC separation of TCBZ-SO enantiomers has been achieved using polysaccharide-based chiral stationary phases, which is significant as enantiomers may exhibit different pharmacological activities [3] [4].

Table 1: Chiral HPLC Conditions for TCBZ-SO Enantiomer Separation

| Parameter | Chiralpak AS-H Column | Chiralpak IF-3 Column |

|---|---|---|

| Eluent Composition | n-hexane-2-propanol-trifluoroacetic acid (70:30:0.1, v/v/v) | Normal-phase and reversed-phase eluents evaluated |

| Column Temperature | 40°C | Various temperatures evaluated |

| Analysis Time | <15 minutes for semipreparative separation | - |

| Sample Loading | 12.5 mg racemic sample (semipreparative) | - |

| Column Dimensions | 1 cm I.D. (semipreparative) | - |

The absolute configuration assignment at the sulfur atom was determined through comparison of calculated and experimental chiroptical properties [4]. The isolated enantiomers were successfully transformed into water-soluble sodium salts through reaction with sodium hydroxide, potentially useful for developing enantiomerically pure anthelmintic formulations [4].

Analysis in Bovine Milk

A robust method has been developed for the simultaneous determination of triclabendazole and its metabolites (sulfoxide and sulphone) in bovine milk [5].

Table 2: HPLC Conditions for Analysis of TCBZ-SO in Bovine Milk

| Parameter | Specification |

|---|---|

| Column | Capcell Pak C18 UG 120 (5 µm, 150×4.6 mm I.D.) |

| Mobile Phase | Acetonitrile-0.05 M ammonium acetate (50:50) |

| Flow Rate | 0.8 mL/min |

| Temperature | 40°C |

| Detection | UV at 295 nm |

| Sample Preparation | Homogenization with sodium sulfate anhydrous and acetonitrile, centrifugation, hexane wash, Bond Elut C18 cleanup |

| Recovery | 89.1-95.0% (mean, n=4) |

| RSD | 1.1-2.6% |

| Detection Limits | 0.004-0.006 µg/g in milk |

LC-MS/MS Method for Sheep Plasma

A rapid selective high-throughput LC-MS/MS method was developed and validated for determining TCBZ-SO concentrations in sheep plasma for bioequivalence studies [6]. This method offers high sensitivity and selectivity for pharmacokinetic applications.

Analysis in Bovine Tissues

An LC-MS/MS method was developed for the total determination of triclabendazole and its metabolites (including TCBZ-SO) in bovine tissues [7].

Table 3: LC-MS/MS Method for TCBZ-SO in Bovine Tissues

| Parameter | Specification |

|---|---|

| Sample Preparation | Digestion with hot NaOH, ethyl acetate extraction, defatting with n-hexane and acetonitrile, oxidation with H~2~O~2~ in ethanol/acetic acid |

| Cleanup | Strong cation exchange cartridge (Oasis MCX) |

| Oxidation Conditions | 16 hours at 90°C |

| Quantification | Keto-triclabendazole as marker residue |

| LOQ | 0.01 mg/kg |

| Recovery | 81-102% |

| Precision | <10% RSD |

| Applications | Muscle, fat, and liver tissues |

Experimental Protocols

Sample Preparation for Milk Analysis

Materials and Reagents:

- Acetonitrile (HPLC grade)

- n-Hexane

- Sodium sulfate anhydrous

- 0.1 M Potassium dihydrogenphosphate

- 0.1 M Sodium hydrogencarbonate

- Bond Elut C~18~ cartridges

Procedure:

- Homogenize milk sample with sodium sulfate anhydrous and acetonitrile

- Centrifuge the mixture and isolate the supernatant

- Rinse the supernatant with n-hexane saturated with acetonitrile

- Evaporate the cleaned supernatant

- Dissolve the residue with 0.1 M potassium dihydrogenphosphate and 0.1 M sodium hydrogencarbonate

- Clean up the solution on a Bond Elut C~18~ cartridge

- Proceed with HPLC analysis under conditions specified in Table 2

Semipreparative Chiral Separation

Materials and Reagents:

- Chiralpak AS-H column (1 cm I.D., semipreparative)

- n-Hexane (HPLC grade)

- 2-Propanol (HPLC grade)

- Trifluoroacetic acid

- Racemic TCBZ-SO sample

Procedure:

- Prepare mobile phase: n-hexane-2-propanol-trifluoroacetic acid (70:30:0.1, v/v/v)

- Set column temperature to 40°C

- Dissolve racemic TCBZ-SO sample in appropriate solvent

- Load up to 12.5 mg of racemic sample onto the column

- Run separation at optimized flow rate

- Collect separated enantiomers individually

- Confirm enantiomeric purity by analytical chiral HPLC

- Convert to sodium salt by reaction with sodium hydroxide for enhanced water solubility

Analytical Standards and Quality Control

This compound analytical standards are commercially available with the following specifications:

- Purity: ≥98.0% (by qNMR and HPLC) [2]

- Storage: 2-10°C [2]

- Shelf Life: Limited, with expiry date on label [1]

- Supplier Examples: Fujifilm Wako Pure Chemical Corporation [2], Sigma-Aldrich (VETRANAL) [1] [8]

Quality Control Measures:

- Regular calibration using certified reference materials

- Verification of method performance using spiked samples

- Participation in proficiency testing programs

- Adherence to Good Laboratory Practice (GLP) guidelines

Regulatory Considerations

Maximum Residue Limits (MRLs) have been established for triclabendazole and its metabolites in food products by various regulatory bodies including the Codex Alimentarius, EU, and Japanese regulations [7] [9]. The developed methods comply with these regulatory limits and are suitable for monitoring programs.

Troubleshooting and Method Optimization

Common Issues and Solutions:

- Peak tailing: Optimize mobile phase composition, adjust pH, or modify column temperature

- Low recovery: Verify extraction efficiency, check solvent compatibility, and ensure proper cleanup

- Poor enantiomer separation: Evaluate different chiral stationary phases, optimize mobile phase additives

- Matrix interference: Implement additional cleanup steps or use more selective detection (MS/MS)

Conclusion

The HPLC methods presented herein provide reliable and reproducible approaches for the analysis of this compound across various matrices including pharmaceutical formulations, biological fluids, and food products. The chiral separation method enables the isolation of individual enantiomers for further pharmacological evaluation, while the residue methods support regulatory monitoring and food safety programs.

References

- 1. This compound - analytical standard [sigmaaldrich.com]

- 2. 100648-13-3・this compound Standard・205 ... [labchem-wako.fujifilm.com]

- 3. Enantiomers of this compound [sciencedirect.com]

- 4. Enantiomers of this compound: Analytical and ... [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of triclabendazole and its ... [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a rapid selective high-throughput ... [semanticscholar.org]

- 7. Total determination of triclabendazole and its metabolites ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, VET | 35391-10MG | SUPELCO [scientificlabs.ie]

- 9. Triclabendazole-sulfoxide Reference Materials [hpc-standards.com]

Comprehensive Application Notes and Protocols for the Preparation of High-Purity Triclabendazole Sulfoxide

Then, I will now begin writing the main body of the document.

Introduction to Triclabendazole Sulfoxide

This compound (TCBZ-SO), chemically known as 5-chloro-6-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole, represents a critical metabolite of the anthelmintic drug triclabendazole. This compound has emerged as a therapeutic entity in its own right, demonstrating enhanced efficacy against mature and immature stages of Fasciola hepatica and Fasciola gigantica in all ruminant species. With a molecular formula of C₁₄H₉Cl₃N₂O₂S and a molecular weight of 375.66 g/mol, TCBZ-SO exhibits superior bioavailability and reduced side effects compared to its parent compound, as it bypasses the need for in vivo oxidation that can cause hepatic stress in animals [1] [2].

The significance of TCBZ-SO in pharmaceutical development stems from its direct anthelmintic action, which provides faster onset of activity compared to triclabendazole. Recent studies have revealed that TCBZ-SO inhibits membrane transporter ABCG2/BCRP, contributing to its anti-parasite effects [3]. Additionally, developmental toxicity assessments have demonstrated that while TCBZ-SO shows no teratogenic potential, it does exhibit stage-dependent embryolethality at high concentrations during preimplantation periods, highlighting the importance of precise dosing controls [4]. For pharmaceutical manufacturers and researchers, achieving high purity TCBZ-SO is essential not only for efficacy but also for safety, particularly given its intended use in food-producing animals and potential human pharmaceutical applications.

Synthetic Chemistry and Methodologies

Comparative Analysis of Synthetic Routes

The synthesis of this compound has evolved significantly, with modern approaches focusing on improved safety, reduced environmental impact, and enhanced efficiency compared to traditional methods. Early synthetic routes relied heavily on 2,3-dichlorophenol—a compound with strong sensitization properties and high cost—presenting significant challenges for industrial-scale production [1] [5]. Contemporary methodologies have overcome these limitations through innovative substrate selection and reaction engineering.

The most significant advancement in TCBZ-SO synthesis involves using inexpensive 1,2,3-trichlorobenzene as a starting material, which is hydrolyzed in situ to generate the required phenoxide intermediate. This approach eliminates the handling of free 2,3-dichlorophenol, thereby improving operator safety and reducing environmental contamination [1]. The synthetic pathway comprises three critical stages: (1) nucleophilic aromatic substitution to form the nitroaniline intermediate, (2) reduction and ring-closure to construct the benzimidazole core, and (3) methylation followed by selective oxidation to yield the target sulfoxide. This route achieves an overall yield of 81.5% with purity exceeding 99%, making it suitable for industrial application [1] [5].

Table 1: Comparison of Synthetic Approaches for this compound

| Parameter | Traditional Route | Improved Patent Method |

|---|---|---|

| Starting Material | 2,3-Dichlorophenol (expensive, strong sensitizer) | 1,2,3-Trichlorobenzene (inexpensive, safer) |

| Key Reduction Step | Iron powder (generates iron mud, environmental concerns) | Catalytic hydrogen transfer with hydrazine hydrate (cleaner process) |

| Oxidation Approach | Separate isolation steps | One-pot reaction after methylation |

| Overall Yield | Not specified | 81.5% |

| Purity | Not specified | >99% |

| Environmental Impact | High (iron mud disposal, phenol contamination) | Low (no problematic waste streams) |

Key Reaction Parameters and Optimization

The synthesis of high-purity TCBZ-SO requires careful control of reaction parameters at each stage. In the initial etherification step, 1,2,3-trichlorobenzene reacts with concentrated potassium hydroxide (50-65%) under reflux conditions for 6-7 hours, followed by addition of 4,5-dichloro-2-nitroaniline, xylene, and phase-transfer catalyst TBAB. The reaction proceeds at 120-180°C for 7-8 hours, with precise temperature control being critical to maximize yield and minimize by-product formation [1].

The subsequent reduction and ring-closure sequence employs catalytic hydrogen transfer using Raney nickel or palladium carbon with hydrazine hydrate as a hydrogen donor in 75-80% ethanol solution at 50-90°C. This represents a significant improvement over traditional iron powder reduction, which generated substantial iron mud waste [1] [5]. The final methylation-oxidation sequence involves reaction with methyl sulfate in methanol at 0-25°C, followed by direct oxidation without intermediate isolation. The oxidation is performed with 5-30% hydrogen peroxide at pH 3-4 and 5-25°C for 0.5-5 hours, with careful control of these parameters essential to prevent over-oxidation to the sulfone derivative [1].

Table 2: Critical Reaction Parameters for TCBZ-SO Synthesis

| Reaction Step | Temperature Range | Key Reagents | Reaction Time | Yield |

|---|---|---|---|---|

| Etherification | 120-180°C | 1,2,3-trichlorobenzene, KOH, TBAB | 7-8 hours | Not specified |

| Reduction & Cyclization | 50-90°C | Raney Ni/Pd-C, hydrazine hydrate, CS₂ | 3-5 hours | Not specified |

| Methylation & Oxidation | 0-25°C | Methyl sulfate, H₂O₂, pH 3-4 | 0.5-5 hours | 81.5% overall |

Analytical Methods for Characterization and Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) represents the primary analytical method for assessing this compound purity and quantifying impurities. According to pharmacopeial standards, HPLC methods for TCBZ-SO should achieve baseline separation from related substances, particularly triclabendazole, triclabendazole sulfone, and process intermediates. The analytical characterization typically uses HPLC with UV detection for assay and related-substance profiling, combined with mass spectrometry for impurity identification [6].

Quality specifications for this compound as an active pharmaceutical ingredient include an assay requirement of 98.0% to 102.0% by HPLC, with stringent controls on related compounds. The typical impurity profile allows this compound up to 0.50%, triclabendazole sulfone up to 0.50%, any single known impurity not greater than 0.30%, any unidentified impurity not greater than 0.10%, and total impurities not exceeding 1.0% [6]. Residual solvents and elemental impurities are controlled per ICH Q3C and Q3D guidelines, respectively, with final acceptance criteria defined in the product master file and regulatory dossier.

Spectroscopic and Spectrofluorimetric Methods

Recent advancements in TCBZ-SO analysis include the development of spectrofluorimetric methods that offer enhanced sensitivity for trace analysis. These methods are based on the reaction of TCBZ-SO with Eosin-Y in acidic medium, targeting the tertiary amino groups to generate an orange-red ion pair complex. The resulting complex exhibits strong fluorescence quenching measurable at λₑₓ 470 nm and λₑₘ 555 nm, with a lower detection limit of 67 ng/mL and quantitation limit of 202 ng/mL [7].

For method optimization, pH plays a critical role in complex formation, with acetate buffer pH 3.0 providing maximum response for spectrofluorimetric detection. The method follows linearity in the range of 100-1500 ng/mL, making it suitable for quantification of TCBZ-SO in various matrices, including pharmaceutical wastewater [7]. Additionally, spectrophotometric measurement of the Eosin-Y complex can be performed at 547 nm, with a linear range of 1500-10,000 ng/mL, though with higher detection limits (LOD 191 ng/mL, LOQ 579 ng/mL) compared to the spectrofluorimetric approach [7].

Experimental Protocols

Synthesis of this compound

4.1.1 Step 1: Preparation of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Materials:

- 1,2,3-Trichlorobenzene (1.0 equiv)

- Potassium hydroxide (50-65% aqueous solution, 3.0 equiv)

- 4,5-Dichloro-2-nitroaniline (1.0 equiv)

- Xylene (solvent)

- Tetrabutylammonium bromide (TBAB, 0.05 equiv)

Procedure:

- Charge a reactor with 1,2,3-trichlorobenzene and potassium hydroxide solution.

- Heat the mixture under reflux with vigorous stirring for 6-7 hours to generate the phenoxide in situ.

- After reflux, add 4,5-dichloro-2-nitroaniline, xylene, and TBAB catalyst to the reaction mixture.

- Heat at 120-180°C for 7-8 hours with continuous stirring.

- Monitor reaction completion by TLC or HPLC.

- After completion, slowly cool the reaction mixture to room temperature with agitation.

- Filter the resulting brown crystalline solid and wash with cold xylene.

- Wash the filter cake with water until neutral pH is achieved.

- Dry the product under vacuum to constant weight to obtain 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline.

Note: This method avoids isolation of hazardous 2,3-dichlorophenol, enhancing operator safety [1] [5].

4.1.2 Step 2: Reduction and Ring-Closure to 5-chloro-6-(2,3-dichlorophenoxy)-2-mercaptobenzimidazole

Materials:

- 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline (1.0 equiv)

- Ethanol (75-80% solution)

- Raney nickel or palladium carbon (0.1 equiv)

- Hydrazine hydrate (3.0 equiv)

- Potassium hydroxide (1.5 equiv)

- Carbon disulfide (1.2 equiv)

Procedure:

- Dissolve the nitroaniline intermediate from Step 1 in 75-80% ethanolic solution.

- Add Raney nickel or palladium carbon catalyst.

- Slowly add hydrazine hydrate as hydrogen donor at 50-90°C.

- Monitor the reduction by TLC until the nitro group is completely reduced to the amine.

- Filter the reaction mixture to remove the catalyst.

- Without isolation of the diamine intermediate, add potassium hydroxide and carbon disulfide directly to the filtrate.

- Heat at 60-80°C for 3-4 hours to effect ring-closure via dithiocarbamate formation.

- After completion, acidify carefully to precipitate the 2-mercaptobenzimidazole derivative.

- Filter and wash the product with cold ethanol.

Note: The catalytic hydrogen transfer approach eliminates iron mud waste associated with traditional iron powder reduction [1].

4.1.3 Step 3: Methylation and Oxidation to this compound

Materials:

- 5-chloro-6-(2,3-dichlorophenoxy)-2-mercaptobenzimidazole (1.0 equiv)

- Methanol (anhydrous)

- Methyl sulfate (1.2 equiv)

- Potassium hydroxide (1.5 equiv)

- Dilute sulfuric acid (10%)

- Hydrogen peroxide (5-30% solution)

Procedure:

- Suspend the 2-mercaptobenzimidazole intermediate in anhydrous methanol.

- Add potassium hydroxide and cool the mixture to 0-10°C.

- Slowly add methyl sulfate while maintaining temperature below 25°C.

- Stir for 2-3 hours until methylation is complete.

- Adjust the pH to 3-4 using dilute sulfuric acid.

- Add 5-30% hydrogen peroxide solution dropwise while maintaining temperature at 5-25°C.

- Stir for 0.5-5 hours, monitoring reaction progress by HPLC.

- Filter the precipitated product and wash with cold methanol-water mixture.

- Recrystallize from appropriate solvent system (ethanol/acetone) to obtain high-purity this compound.

Critical Considerations:

- Temperature control during oxidation is crucial to prevent over-oxidation to the sulfone

- The one-pot methylation-oxidation sequence minimizes processing steps and improves overall yield

- Final recrystallization is essential to achieve >99% purity [1]

Figure 1: Synthetic Workflow for this compound Production

Purification and Isolation Techniques

The purification of this compound represents a critical processing step to achieve the required pharmaceutical purity. The crude product obtained after oxidation typically contains residual impurities including starting materials, over-oxidized sulfone, and isomeric by-products. Recrystallization from ethanol-acetone mixtures (typically 2:1 to 1:1 ratio) effectively removes these impurities while maximizing recovery [1]. The crystallization process should be carefully controlled with gradual cooling from elevated temperature to room temperature, followed by optional cooling to 0-5°C to maximize yield.

For laboratory-scale purification, chromatographic methods using silica gel with eluents such as dichloromethane-methanol mixtures (95:5 to 90:10) can effectively separate TCBZ-SO from structurally similar impurities. However, this approach may be impractical for industrial-scale production due to cost and efficiency considerations. The final purified product typically appears as a white to off-white crystalline powder with a characteristic melting point of approximately 189°C (with decomposition) [8]. After purification, the product should be dried under reduced pressure (40-60°C) to constant weight, with care taken to avoid excessive heating that may promote decomposition.

Quality Control and Impurity Profiling

Specification Limits and Analytical Controls

Rigorous quality control is essential for ensuring the safety and efficacy of this compound as a pharmaceutical ingredient. Comprehensive specification limits should be established in accordance with ICH guidelines, with particular attention to related substances that may impact product quality. The impurity profile of TCBZ-SO should be carefully controlled with the following typical limits: this compound (not applicable as it is the main component), triclabendazole sulfone (≤0.50%), any single known impurity (≤0.30%), any unidentified impurity (≤0.10%), and total impurities (≤1.0%) [6].

Additional quality parameters include loss on drying (not more than 0.5%), water content (under 0.5%), and residual solvent limits established per ICH Q3C guidelines. Heavy metal content should typically be below 20 parts per million, as determined by ICP-MS or other suitable techniques. For reference standards, higher purity levels are required, with commercial standards offering 98.0+% purity as determined by quantitative NMR and HPLC [8]. These reference materials are essential for accurate quantification and method validation during quality control testing.

Table 3: Quality Control Specifications for this compound

| Quality Parameter | Test Method | Specification Limit |

|---|---|---|

| Identification | HPLC, FTIR | Must match reference standard |

| Assay | HPLC | 98.0-102.0% |

| Related Substances | ||

| - Triclabendazole sulfone | HPLC | ≤0.50% |

| - Any single known impurity | HPLC | ≤0.30% |

| - Any unidentified impurity | HPLC | ≤0.10% |

| - Total impurities | HPLC | ≤1.0% |

| Loss on Drying | Gravimetric | ≤0.5% |

| Residual Solvents | GC | Complies with ICH Q3C |

| Heavy Metals | ICP-MS | ≤20 ppm |

Advanced Analytical Characterization

Beyond routine quality control, comprehensive characterization of this compound should include advanced analytical techniques to fully elucidate the molecular structure and confirm identity. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation, with digital reference materials available for comparison on platforms such as ChemisTwin [2]. Both ¹H and ¹³C NMR spectra should be obtained and compared against reference data to verify the molecular structure.

Mass spectrometric analysis using LC-MS or HRMS confirms the molecular weight and fragmentation pattern, with the protonated molecular ion [M+H]+ expected at m/z 376.65 for C₁₄H₁₀Cl₃N₂O₂S. Thermal analysis techniques including DSC and TGA provide information about melting behavior, decomposition characteristics, and hydrate/solvate formation, with the melting point typically observed around 189°C (with decomposition) [8]. For comprehensive polymorph screening, X-ray powder diffraction should be performed to identify crystalline forms that may impact solubility and stability.

Storage and Stability Considerations

Proper storage conditions are critical for maintaining the stability and purity of this compound. The compound should be stored in well-closed containers, protected from light, at controlled room temperature or under refrigeration. Commercial standards recommend storage at 2-10°C to ensure long-term stability [8]. Under these conditions, TCBZ-SO typically exhibits excellent stability, with appropriate packaging and storage.

Stability studies should be conducted according to ICH guidelines to establish retest dates or shelf life for the bulk material. Accelerated stability testing at 40°C/75% relative humidity can provide supporting data for recommended storage conditions. The product should be periodically monitored for increases in impurity levels, particularly the sulfone derivative resulting from oxidation, as well as for changes in appearance, assay value, and other critical quality attributes. For laboratory use, stock solutions prepared in DMSO (100 mg/mL) can be stored at -20°C for one month or at -80°C for six months, with avoidance of repeated freeze-thaw cycles to prevent degradation [3].

Conclusion

The synthesis and purification of high-purity this compound requires careful attention to synthetic methodology, purification techniques, and analytical controls. The improved synthetic route utilizing 1,2,3-trichlorobenzene as a starting material provides significant advantages over traditional approaches, including enhanced safety, reduced environmental impact, and excellent yield and purity. Implementation of the protocols described in this document will enable researchers and pharmaceutical developers to consistently produce TCBZ-SO meeting the stringent quality requirements for pharmaceutical applications.

Ongoing development efforts continue to focus on process optimization, particularly in the areas of catalytic systems for the reduction step and crystallization control for enhanced polymorph purity. As analytical technologies advance, implementation of process analytical technology (PAT) and continuous manufacturing approaches may offer additional opportunities for quality improvement and manufacturing efficiency. Through adherence to these well-defined protocols and quality standards, researchers can ensure the consistent production of high-purity this compound suitable for both pharmaceutical development and research applications.

References

- 1. Method for preparing this compound [patents.google.com]

- 2. This compound VETRANAL , analytical standard ... [sigmaaldrich.com]

- 3. This compound (TCBZ-SO) | Parasite Inhibitor [medchemexpress.com]

- 4. This compound Causes Stage-Dependent ... [journals.plos.org]

- 5. Novel veterinary drug this compound and ... [patents.google.com]

- 6. Triclabendazole Impurities and Related Compound [veeprho.com]

- 7. Two analytical approaches for determination of amprolium ... [pmc.ncbi.nlm.nih.gov]

- 8. 100648-13-3・this compound Standard・205 ... [labchem-wako.fujifilm.com]

In Vitro Motility Assay for Assessing Triclabendazole Sulfoxide Efficacy

This protocol is adapted from established methods for evaluating drug efficacy against juvenile and adult liver flukes, utilizing parasite motility as a key viability indicator [1].

- Primary Objective: To determine the in vitro sensitivity of F. hepatica to triclabendazole sulfoxide (TCBZ-SO) and its combination with other compounds.

- Parasite Material: The protocol can be applied to both juvenile (3-4 week-old) and adult (>8 week-old) F. hepatica flukes. Parasites are typically collected from the bile ducts and livers of infected laboratory animals (e.g., rats) [1].

- Drug Preparation:

- Prepare a stock solution of TCBZ-SO in 100% dimethyl sulfoxide (DMSO) at a concentration of 3-10 mg/mL [1].

- Further dilute the stock solution in an appropriate incubation medium (e.g., Roswell Park Memorial Institute (RPMI) 1640 medium) to achieve the desired working concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent toxicity.

- Incubation Conditions:

- Viability Assessment: Evaluate fluke viability based on a standardized motility scale. The following table summarizes a typical scoring system:

| Motility Score | Description of Fluke Motility & Viability |

|---|---|

| 4 (Normal) | Rapid, spontaneous gliding movement. |

| 3 (High) | Slower but consistent movement, often stimulated by physical prodding. |

| 2 (Moderate) | Only movement of the anterior or posterior end upon stimulation. |

| 1 (Low) | Minimal, sporadic movement of oral or ventral suckers only. |

| 0 (Dead) | Complete absence of movement; fluke is considered dead. |

- Data Analysis: Calculate the effective concentration that reduces motility by 50% (EC₅₀) using statistical models like negative binomial regression of motility scores or probit analysis [1].

Experimental Design & Mechanistic Insights

For a comprehensive investigation, you can integrate the basic motility assay with advanced genetic and transcriptional analyses.

Table 1: Key Experimental Parameters from Literature

The following table summarizes quantitative data and conditions from recent studies to guide your experimental design.

| Parameter | Details & Quantitative Data |

|---|---|

| TCBZ-SO Source | Commercially available, or generated via in vitro metabolism of triclabendazole [1] [2]. |

| Reported Efficacy (Monotherapy) | In vivo ED₅₀ of TCBZ against adult F. hepatica in rats was 2.7 mg/kg, significantly more potent than other peroxides [1]. |

| Drug Combination Effects | Synergistic effects on adult worm burden with TCBZ (2.5 mg/kg) + artesunate/artemether. Antagonism observed at lower TCBZ doses (1.25 mg/kg) with artemisinins [1]. |

| Resistance Marker Identification | A panel of 30 SNPs can differentiate TCBZ-sensitive (TCBZ-S) and TCBZ-resistant (TCBZ-R) parasites with ≥75% accuracy [2]. |

| Transcriptomic Analysis | Post-assay, RNA sequencing of TCBZ-S vs. TCBZ-R flukes reveals differential expression in microtubule-related genes and the EGFR-PI3K-mTOR-S6K signaling pathway [2]. |

Workflow for Integrated Resistance Profiling

For a robust analysis of resistance, you can follow this multi-step workflow that combines phenotypic and genotypic assessments. The diagram below outlines the key stages.

Proposed Mechanism of Action & Resistance Pathways

The precise mechanism of TCBZ-SO is not fully elucidated, but current evidence points to key cellular targets. The diagram below synthesizes the proposed mechanism of action and emerging resistance pathways from recent genomic studies.

Critical Considerations for Researchers

- Confirm Metabolite Identity: For rigorous results, verify the identity and purity of the TCBZ sulfoxide used via analytical techniques such as high-performance liquid chromatography (HPLC) [1] [3].

- Account for Resistance Heterogeneity: Be aware that triclabendazole resistance (TCBZ-R) can arise from independent genetic origins in different geographic regions. Markers identified in one region may not be applicable elsewhere [2].

- Explore the Host Microbiome: Emerging evidence suggests that the host's gut microbiome may influence triclabendazole efficacy, potentially through modifications of drug pharmacokinetics. This represents a novel axis for investigation [4].

References

- 1. In Vivo and In Vitro Sensitivity of Fasciola hepatica to ... [pmc.ncbi.nlm.nih.gov]

- 2. Independent origins and non-parallel selection signatures ... [nature.com]

- 3. Pharmacokinetics and efficacy of triclabendazole in goats ... [pubmed.ncbi.nlm.nih.gov]

- 4. Distinct gut microbiome features characterize Fasciola ... [pmc.ncbi.nlm.nih.gov]

gas chromatography GC analysis triclabendazole sulfoxide

Analytical Methods for Triclabendazole Sulfoxide

The following table summarizes two validated chromatographic methods for the simultaneous analysis of triclabendazole (TCBZ) and levamisole, though neither is a GC method [1].

| Parameter | HPLC-PDA Method | TLC-Densitometry Method |

|---|---|---|

| Analyte | Levamisole & Triclabendazole | Levamisole & Triclabendazole |

| Stationary Phase | Hypersil BDS C18 (4.6 × 150 mm, 5 µm) | Pre-coated silica gel 60 F254 aluminium plates |

| Mobile Phase | Acetonitrile + 0.03 M KH₂PO₄ buffer (pH not specified) (70:30, v/v) | Ethyl acetate + Hexane + Methanol + Ammonia (69:15:15:1, v/v) |

| Flow Rate | 1.0 mL/min | Not applicable |

| Detection Wavelength | 215 nm | 215 nm |

| Linearity Range | Levamisole: 3.75–37.5 mg/L Triclabendazole: 6–60 mg/L | 2–14 µg/spot (for both compounds) |

The experimental data confirms that This compound is an active metabolite of triclabendazole and is effective against liver flukes [2]. One supplier lists it as suitable for GC analysis, but provides no detailed application notes or protocols [2].

Experimental Workflow for Method Development and Validation

The developed HPLC and TLC methods were validated according to International Council for Harmonisation (ICH) guidelines [1]. The workflow for this process, from sample preparation to green assessment, is outlined below.

Detailed Protocols

Here are the specific experimental procedures for the two published methods:

1. HPLC-PDA Protocol [1]

- Instrumentation: Use an HPLC system equipped with a photodiode array (PDA) detector.

- Chromatographic Conditions:

- Column: Maintain a Hypersil BDS C18 column (4.6 x 150 mm, 5 µm) at room temperature.

- Mobile Phase: Prepare a mixture of acetonitrile and 0.03 M potassium dihydrogen phosphate buffer in a 70:30 (v/v) ratio. Degas prior to use.

- Flow Rate: 1.0 mL/min in isocratic mode.

- Injection Volume: 20 µL.

- Detection: Monitor at a wavelength of 215 nm.

- Standard Preparation: Prepare stock solutions of levamisole and triclabendazole in a suitable solvent (e.g., methanol). Dilute appropriately to create calibration standards within the specified concentration ranges (3.75–37.5 mg/L for levamisole and 6–60 mg/L for triclabendazole).

- Sample Preparation: For pharmaceutical products like oral suspensions, a simple dilution and filtration steps are typically sufficient before injection.

2. TLC-Densitometry Protocol [1]

- Instrumentation: Use a TLC system coupled with a densitometer.

- Chromatographic Conditions:

- Plates: Pre-coated silica gel 60 F254 aluminium plates.

- Mobile Phase: Ethyl acetate : hexane : methanol : ammonia (69:15:15:1, v/v).

- Application: Spot samples and standards using a micropipette.

- Development: Develop the chamber to a distance of approximately 8 cm.

- Detection: Scan the developed and dried plates at 215 nm.

- Standard and Sample Preparation: Prepare solutions similar to the HPLC method, but adjust concentrations to be applicable for the 2–14 µg/spot range.

Key Limitations and Research Gaps

- No Specific GC Protocol Available: While one source indicates that the this compound standard is suitable for GC analysis [2], the most current research (2023-2025) does not provide a detailed, validated GC method for this compound [1] [3].

- Focus on Metabolite Activity: Recent studies emphasize the importance of this compound as the active metabolite, which may explain the research focus on LC-MS for studying drug metabolism and resistance mechanisms [3] [2].

References

triclabendazole sulfoxide mass spectrometry detection

Analytical Method for TCBZ-SO in Bovine Tissues

This protocol outlines a robust quantitative method for determining TCBZ and its metabolites, including TCBZ-SO, in bovine tissues. The method involves a hydrolysis step to release protein-bound residues, followed by oxidation of all metabolites to a single marker compound, keto-TCBZ, for simplified analysis [1] [2].

1. Sample Preparation Workflow The sample preparation is designed to comprehensively extract total residual TCBZ components.

| Step | Procedure | Key Parameters & Reagents |

|---|---|---|

| 1. Hydrolysis | Digest tissue sample with sodium hydroxide. | Conditions: 90°C for 16 hours [2]. Reagent: 2 M NaOH [1]. |

| 2. Extraction | Acidify hydrolyzate and extract target compounds with an organic solvent. | Acidification: HCl. Solvent: Ethyl Acetate [1] [2]. |

| 3. Defatting | Partition the extract between n-hexane and acetonitrile. | Removes lipids; target compounds partition into the acetonitrile layer [2]. |

| 4. Oxidation | Convert TCBZ and its metabolites to keto-TCBZ. | Oxidizing Agent: Hydrogen peroxide (H₂O₂). Solvent System: Ethanol/Acetic Acid [1] [2]. |

| 5. Clean-up | Purify the oxidized sample using solid-phase extraction (SPE). | SPE Cartridge: Strong Cation Exchange (Oasis MCX) [2]. |

| 6. Analysis | Analyze the final extract via LC-MS/MS. |

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

| Parameter | Specification |

|---|---|

| Analytical Column | Gemini NX-C18 [3] (Alternative: Gemini NX-C18 for plasma analysis). |

| Mobile Phase | Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile [3]. |

| Flow Rate | 0.6 mL/min [3]. |

| Ionization Mode | Electrospray Ionization (ESI), Positive mode [3]. |

| MS Detection | Multiple Reaction Monitoring (MRM). Transition for TCBZ-SO: m/z 360.10 → 376.97 [3]. |

3. Method Validation Data (Bovine Tissues) This method has been rigorously validated for muscle, fat, and liver tissues [1] [2].

| Validation Parameter | Performance |

|---|---|

| Linear Range | 1–100 μg/mL for plasma [3]; Method is suitable from 0.01 mg/kg up to regulatory MRLs in tissues [2]. |

| Precision (CV) | < 8.9% (within-run and between-run) [3]. |

| Accuracy (Bias) | < 8.9% [3]. |

| Recovery | 81–102% for tissues [2]. |

| Limit of Quantification (LOQ) | 0.01 mg/kg for tissues [2]. |

Protocol for TCBZ-SO Determination in Sheep Plasma

This method is optimized for high-throughput pharmacokinetic and bioequivalence studies in sheep.

| Category | Specification |

|---|---|

| Sample Volume | Sheep plasma [3]. |

| Sample Processing | Protein precipitation with acetonitrile [3]. |

| Internal Standard | Fenbendazole [3]. |

| LC Column | Gemini NX-C18 (4.6 x 150 mm, 5 μm) [3]. |

| Mobile Phase | Gradient of 0.1% Formic Acid in Acetonitrile vs. 0.1% Formic Acid in Water [3]. |

| Flow Rate | 0.6 mL/min [3]. |

| Ionization & MRM | ESI+; TCBZ-SO: m/z 360.10 → 376.97 [3]. |

| Linearity | 1–100 μg/mL (r > 0.9939) [3]. |

| Precision (CV) | < 8.9% [3]. |

| Accuracy (Bias) | < 8.9% [3]. |

Advanced Research Applications

Mass spectrometry techniques are also being used in cutting-edge research to understand how TCBZ and its metabolites work within the liver fluke Fasciola hepatica.

1. Mass Spectrometry Imaging (MSI)

- Purpose: To visualize the spatial distribution and uptake of TCBZ and TCBZ-SO within parasite tissues [4].

- Technique: Atmospheric-Pressure Scanning Microprobe MALDI MSI (AP-SMALDI MSI) [4].

- Key Findings: Research using this technique has shown that TCBZ is rapidly taken up through the tegument (outer surface) of the fluke within 20 minutes and becomes distributed throughout most tissues within 12 hours [4].

2. Metabolite Sequestration Studies

- Purpose: To investigate the parasite's potential defense mechanisms against anthelmintic drugs [5].

- Finding: When F. hepatica is exposed to TCBZ and its metabolites, it releases at least five times more extracellular vesicles (EVs) than untreated parasites. These EVs contain TCBZ and TCBZ-SO, suggesting the parasite may use them to sequester and remove the drug from its system [5].

The following diagram illustrates the core experimental workflow for the LC-MS/MS analysis of TCBZ-SO in tissue and plasma samples.

Key Considerations for Method Implementation

When implementing these methods, consider the following:

- Matrix Differences: The tissue method requires extensive sample cleanup including hydrolysis and oxidation to measure total residues, as TCBZ metabolites are known to covalently bind to tissue proteins [1] [2]. The plasma method is simpler, designed for measuring free circulating drug levels.

- Marker Residue: For regulatory compliance in food safety, the target analyte is often keto-TCBZ, which serves as a marker representing the sum of TCBZ and all its metabolites [1].

- Sensitivity: The LOQ of 0.01 mg/kg for tissues and a wide linear range up to 100 μg/mL for plasma make these methods suitable for both regulatory monitoring and pharmacokinetic studies [3] [2].

I hope these detailed application notes provide a solid foundation for your research and development work. Should you require further clarification on any of the protocols, please feel free to ask.

References

- 1. Total determination of triclabendazole and its metabolites ... [sciencedirect.com]

- 2. Total determination of triclabendazole and its metabolites in ... [agris.fao.org]

- 3. Development and validation of a rapid selective ... - ICM UW [yadda.icm.edu.pl]

- 4. Spatial visualization of drug uptake and distribution in ... [link.springer.com]

- 5. Evidence of sequestration of triclabendazole and ... [nature.com]

triclabendazole sulfoxide hydrogen peroxide oxidation method

Introduction to Triclabendazole Sulfoxide

Triclabendazole (TCB) is a halogenated benzimidazole anthelmintic widely used to treat and prevent liver fluke infections in ruminants caused by Fasciola hepatica and F. gigantica. Unlike other anthelmintics that primarily target mature parasites, TCB demonstrates potent efficacy against both mature and early immature stages of liver fluke in cattle, goats, and sheep [1].

TCB itself is a prodrug that undergoes metabolic activation in the liver. After oral administration to ruminants, it is rapidly oxidized by liver enzymes to form two main metabolites: This compound (TCB-SO) and triclabendazole sulfone (TCB-SO₂), with keto-triclabendazole (keto-TCB) also identified as a significant metabolite [1] [2]. TCB-SO is particularly important as it exhibits superior bioavailability and potent anthelmintic activity without requiring oxidation within the animal body, thereby reducing potential hepatotoxic side effects associated with the metabolic activation of TCB [3].

Chemical Synthesis Pathway for this compound

The synthesis of this compound follows a multi-step pathway beginning with 1,2,3-trichlorobenzene, which offers advantages over traditional routes using expensive and strongly sensitizing 2,3-dichlorophenol [3] [4].

Step 1: Synthesis of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

In a reactor, 1,2,3-trichlorobenzene is combined with 50-65% potassium hydroxide alkaline solution and refluxed for 6-7 hours. Subsequently, 4,5-bis-chloro-2-nitroaniline, xylene, and phase-transfer catalyst TBAB are added, and the reaction continues for 7-8 hours at 120-180°C. The mixture is slowly cooled to room temperature with agitation, yielding brown crystals that are filtered, washed with freezing xylene, neutralized, and dried [3].

Step 2: Reduction and Ring-Closure Reactions

The nitroaniline intermediate from step 1 is dissolved in 75-80% ethanol solution. Under catalytic hydrogenation using Raney nickel or palladium carbon with hydrazine hydrate as hydrogen donor at 50-90°C, it is reduced to 4-chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine. Without separation, potassium hydroxide and carbon disulfide are directly added to perform ring-closure reaction at 60-80°C, yielding 5-chloro-6-(2,3-dichlorophenoxy)-2-mercaptobenzimidazole [3].

Step 3: Methylation and Oxidation to this compound

The benzimidazole intermediate reacts with methyl sulfate and potassium hydroxide in methanol at 0-25°C to generate triclabendazole. The reaction solution pH is adjusted to 3-4 with dilute sulfuric acid, followed by dropwise addition of 5-30% hydrogen peroxide to oxidize triclabendazole to this compound, which precipitates from solution. The reaction proceeds for 0.5-5 hours at 5-25°C [3].

The following diagram illustrates the complete metabolic pathway and synthetic oxidation process:

Detailed Experimental Protocol: Hydrogen Peroxide Oxidation Method

Materials and Reagents

- Triclabendazole (pure compound)

- Hydrogen peroxide (5-30% solution in water)

- Methanol (HPLC grade)

- Potassium hydroxide (reagent grade)

- Dilute sulfuric acid (for pH adjustment)

- Ethanol (75-80% solution)

- Ethyl acetate (pesticide residue grade)

- Acetic acid (analytical grade) [3] [5]

Equipment

- Reaction vessel with temperature control and agitation capability

- pH meter

- Heating mantle with temperature regulator

- Filtration apparatus

- Drying oven

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for analysis [5]

Step-by-Step Procedure

Reaction Setup: Dissolve triclabendazole in methanol to create a 0.1-0.5 M solution. Add potassium hydroxide to maintain basic conditions during the initial reaction phase [3].

pH Adjustment: After triclabendazole formation, adjust the reaction solution to pH 3-4 using dilute sulfuric acid. This acidic environment optimizes the subsequent oxidation reaction [3].

Oxidation Reaction: Slowly add 5-30% hydrogen peroxide solution dropwise to the reaction mixture with continuous agitation. Maintain the temperature between 5-25°C to control reaction rate and prevent over-oxidation [3].

Reaction Monitoring: Continue the reaction for 0.5-5 hours, monitoring progress by LC-MS/MS or TLC until triclabendazole consumption plateaus [3].

Product Isolation: After reaction completion, this compound precipitates from solution. Collect the solid product by filtration [3].

Purification: Wash the filtered solid with cold methanol or ethanol to remove residual hydrogen peroxide and byproducts [3].

Drying: Dry the purified this compound under vacuum at moderate temperature (40-50°C) until constant weight is achieved [3].

Analytical Method for Quantification

Sample Preparation for Analysis

For tissue residue analysis, the following procedure is recommended:

Hydrolysis: Digest 2 g of homogenized tissue sample with 10 mL of 2 M sodium hydroxide at 90°C for 16 hours to release bound residues [5].

Extraction: Extract the hydrolyzed sample with 20 mL of ethyl acetate by vigorous shaking for 10 minutes and centrifugation at 3000 × g for 5 minutes [5].

Defatting: Perform liquid-liquid partitioning by adding 10 mL of n-hexane to the extract, mixing thoroughly, and discarding the hexane layer [5].

Oxidation: Add 1 mL of 30% hydrogen peroxide in a mixture of ethanol and acetic acid (4:1, v/v) to the purified extract and incubate at 90°C for 16 hours to convert all TCB metabolites to keto-TCB [5].

Cleanup: Purify the reaction mixture using a strong cation exchange cartridge (Oasis MCX), eluting with 5% ammonia in methanol [5].

LC-MS/MS Analysis Conditions

- Column: C18 column (100 × 2.1 mm, 1.8 μm)

- Mobile Phase:

- A: 0.1% formic acid in water

- B: 0.1% formic acid in acetonitrile

- Gradient: 10% B to 90% B over 10 minutes

- Flow Rate: 0.3 mL/min

- Injection Volume: 5 μL

- Ionization Mode: Electrospray ionization (ESI) in negative mode for keto-TCB

- Detection: Multiple reaction monitoring (MRM) [5]

Quantitative Data and Method Performance

Table 1: Optimization Conditions for Hydrogen Peroxide Oxidation of Triclabendazole to this compound

| Parameter | Optimal Range | Effect of Variation | Reference |

|---|---|---|---|

| Hydrogen peroxide concentration | 5-30% | Lower concentrations yield incomplete oxidation; higher concentrations increase sulfone formation | [3] |

| Reaction temperature | 5-25°C | Higher temperatures increase reaction rate but may promote over-oxidation to sulfone | [3] |

| Reaction time | 0.5-5 hours | Shorter times yield incomplete conversion; longer times increase sulfone impurity | [3] |

| pH | 3-4 | Outside this range, yield decreases significantly | [3] |

Table 2: Analytical Performance of LC-MS/MS Method for Triclabendazole Metabolites

| Analyte | Recovery (%) | Precision (RSD%) | LOQ (mg/kg) | Key SRM Transitions |

|---|---|---|---|---|

| This compound | 81-102 | <10 | 0.01 | 359.0→344.9; 359.0→273.0 [5] |

| Keto-triclabendazole | 81-102 | <10 | 0.01 | 353.0→309.0; 353.0→273.0 [5] |

| Triclabendazole sulfone | 81-102 | <10 | 0.01 | 375.0→360.0; 375.0→300.0 [5] |

Critical Parameters and Troubleshooting

Controlling Over-oxidation: The formation of triclabendazole sulfone as an impurity should be monitored and controlled. The patent method reports sulfone content of less than 0.1% when following optimal conditions [3].

Reaction Monitoring: Regular sampling and LC-MS analysis during the oxidation reaction helps prevent over-oxidation. The reaction should be terminated when TCB-SO yield peaks.

Temperature Control: Maintaining temperature below 25°C is critical to prevent decomposition and minimize byproduct formation [3].

Hydrogen Peroxide Stability: Fresh hydrogen peroxide solutions should be used as it decomposes over time, particularly in non-carbonate electrolytes [6].

Applications and Significance

The hydrogen peroxide oxidation method for producing this compound has significant applications:

Veterinary Pharmaceutical Manufacturing: Direct production of the active metabolite for formulation into veterinary drugs with improved bioavailability and reduced side effects [3].

Residue Monitoring: Regulatory compliance testing in edible tissues according to Codex Alimentarius, EU, and Japanese MRLs [1] [5].

Research Tool: TCB-SO serves as a reference standard in metabolic studies and resistance monitoring programs [1].

The developed protocol offers advantages including high yield (81.5%), excellent purity (>99%), avoidance of strong sensitizing reagents, and suitability for industrial scale production [3].

References

- 1. Total determination of triclabendazole and its metabolites ... [sciencedirect.com]

- 2. Simultaneous determination of triclabendazole and its ... [sciencedirect.com]

- 3. CN103319417B - Method for preparing this compound [patents.google.com]

- 4. CN103319417A - Method for preparing this compound [patents.google.com]

- 5. Total determination of triclabendazole and its metabolites ... [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal OH mediating pathway for hydrogen peroxide ... [nature.com]

triclabendazole sulfoxide industrial scale production

Introduction to Triclabendazole Sulfoxide